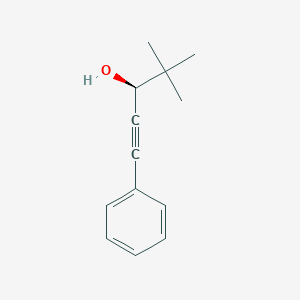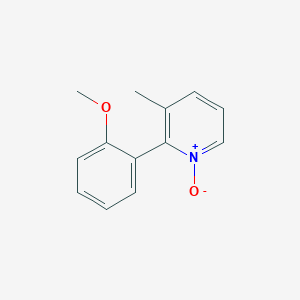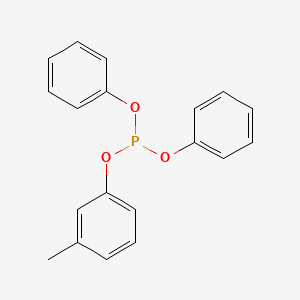![molecular formula C8H6N4O4 B12565655 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-03-0](/img/structure/B12565655.png)
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities. This compound has a unique structure that includes a pyridine ring fused with a pyrazine ring, making it an interesting subject for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular heterocyclization . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being studied for its potential therapeutic effects, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and growth . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione: This compound has a similar structure but differs in the position of the nitrogen atoms.
2,3-Dihydroxy-1,4,5-triaza-naphthalin: Another related compound with different functional groups.
Uniqueness
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
144435-03-0 |
|---|---|
Fórmula molecular |
C8H6N4O4 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
7-methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H6N4O4/c1-3-2-4-5(10-6(3)12(15)16)11-8(14)7(13)9-4/h2H,1H3,(H,9,13)(H,10,11,14) |
Clave InChI |
USUNOMRGVAVYAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=O)C(=O)N2)N=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)

![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)


![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)





